2-(3-Bromo-4-propoxyphenyl)acetonitrile
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Overview
Description
2-(3-Bromo-4-propoxyphenyl)acetonitrile is an organic compound with the molecular formula C11H12BrNO. It is a brominated derivative of acetonitrile, characterized by the presence of a propoxy group attached to the phenyl ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-propoxyphenyl)acetonitrile typically involves the bromination of 4-propoxyphenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-propoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include substituted phenylacetonitriles, amines, and various oxidized derivatives .
Scientific Research Applications
2-(3-Bromo-4-propoxyphenyl)acetonitrile is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-propoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-methoxyphenyl)acetonitrile
- 2-(3-Bromo-4-ethoxyphenyl)acetonitrile
- 2-(3-Bromo-4-butoxyphenyl)acetonitrile
Uniqueness
2-(3-Bromo-4-propoxyphenyl)acetonitrile is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(3-bromo-4-propoxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-7-14-11-4-3-9(5-6-13)8-10(11)12/h3-4,8H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZHGTDSBKUPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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